molecular formula C12H14O6S2Zn B7909313 Zinc benzenesulfinate dihydrate

Zinc benzenesulfinate dihydrate

Cat. No.: B7909313
M. Wt: 383.8 g/mol
InChI Key: NTUATFLSTOSLCJ-UHFFFAOYSA-L
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Description

Zinc benzenesulfinate dihydrate is a chemical compound with the molecular formula (C₆H₅SO₂)₂Zn·2H₂O. It is a white powder that is primarily used in various industrial applications, including as a lubricant stuffing, flame retardant, and activator in foaming agents . The compound is known for its high purity and stability, making it a valuable component in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc benzenesulfinate dihydrate can be synthesized using benzenesulfonyl chloride as a starting material. The synthesis involves the following steps :

    Reduction of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is reduced to benzenesulfinate using sodium sulfite as a reducing agent in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water at a temperature of 50°C, and the pH of the reaction solution is maintained at 7.2.

    Formation of Zinc Benzenesulfinate: The aqueous solution of benzenesulfinate obtained from the first step is reacted with an aqueous solution of zinc chloride at 74°C for 90 minutes. The reaction mixture is then cooled, washed with water, and dried to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried at 70°C and filtered multiple times to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Zinc benzenesulfinate dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: this compound can participate in substitution reactions where the benzenesulfinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Substituted benzenesulfinates

Scientific Research Applications

Zinc benzenesulfinate dihydrate has a wide range of applications in scientific research, including :

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of flame retardants, lubricants, and foaming agents.

Mechanism of Action

The mechanism of action of zinc benzenesulfinate dihydrate involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Zinc sulfate: Another zinc compound used in various applications, including as a dietary supplement and in agriculture.

    Zinc chloride: Used in chemical synthesis and as a flux in soldering.

    Zinc acetate: Commonly used in pharmaceuticals and as a dietary supplement.

Uniqueness

Zinc benzenesulfinate dihydrate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in chemical synthesis and industrial processes. Its stability and high purity distinguish it from other zinc compounds .

Properties

IUPAC Name

zinc;benzenesulfinate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUATFLSTOSLCJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24308-84-7
Record name Benzenesulfinic acid, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc bis(benzenesulphinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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